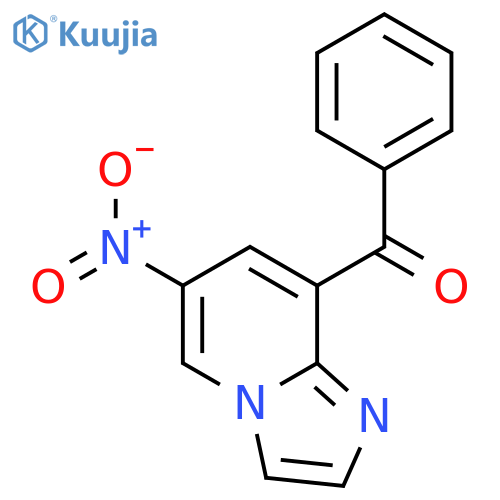

Cas no 929972-27-0 (8-Benzoyl-6-nitroimidazo1,2-apyridine)

8-Benzoyl-6-nitroimidazo1,2-apyridine 化学的及び物理的性質

名前と識別子

-

- (6-nitroimidazo[1,2-a]pyridin-8-yl)(phenyl)methanone

- (6-nitroimidazo[1,2-a]pyridin-8-yl)-phenylmethanone

- AKOS023166200

- Z235344661

- 8-benzoyl-6-nitroimidazo[1,2-a]pyridine

- G37019

- 929972-27-0

- EN300-27087

- 8-Benzoyl-6-nitroimidazo1,2-apyridine

-

- MDL: MFCD09040505

- インチ: InChI=1S/C14H9N3O3/c18-13(10-4-2-1-3-5-10)12-8-11(17(19)20)9-16-7-6-15-14(12)16/h1-9H

- InChIKey: CWUDSDLHFXWVAQ-UHFFFAOYSA-N

計算された属性

- 精确分子量: 267.06439116Da

- 同位素质量: 267.06439116Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 20

- 回転可能化学結合数: 2

- 複雑さ: 390

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.2Ų

- XLogP3: 2.9

8-Benzoyl-6-nitroimidazo1,2-apyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27087-0.5g |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 100% | 0.5g |

$175.0 | 2023-09-11 | |

| Chemenu | CM415799-1g |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 95%+ | 1g |

$340 | 2024-07-19 | |

| Enamine | EN300-27087-5.0g |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 100% | 5.0g |

$743.0 | 2023-02-14 | |

| Aaron | AR019L7L-250mg |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 95% | 250mg |

$152.00 | 2025-02-10 | |

| Aaron | AR019L7L-500mg |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 95% | 500mg |

$266.00 | 2025-02-10 | |

| Aaron | AR019L7L-5g |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 95% | 5g |

$1047.00 | 2024-07-18 | |

| A2B Chem LLC | AV25909-500mg |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 95% | 500mg |

$220.00 | 2024-07-18 | |

| Aaron | AR019L7L-50mg |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 95% | 50mg |

$83.00 | 2025-02-10 | |

| 1PlusChem | 1P019KZ9-250mg |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 95% | 250mg |

$171.00 | 2024-04-20 | |

| A2B Chem LLC | AV25909-5g |

8-benzoyl-6-nitroimidazo[1,2-a]pyridine |

929972-27-0 | 95% | 5g |

$818.00 | 2024-07-18 |

8-Benzoyl-6-nitroimidazo1,2-apyridine 関連文献

-

Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

8-Benzoyl-6-nitroimidazo1,2-apyridineに関する追加情報

Professional Introduction to Compound with CAS No. 929972-27-0 and Product Name: 8-Benzoyl-6-nitroimidazo1,2-apyridine

The compound with the CAS number 929972-27-0 and the product name 8-Benzoyl-6-nitroimidazo1,2-apyridine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The imidazo[1,2-apyridine] core is a privileged scaffold that has been extensively studied for its biological activity, particularly in the development of novel therapeutic agents.

8-Benzoyl-6-nitroimidazo1,2-apyridine is characterized by the presence of a nitro group and a benzoyl substituent, which are known to modulate the electronic and steric properties of the molecule. These functional groups contribute to its reactivity and interaction with biological targets, making it a promising candidate for further investigation. The nitro group, in particular, can serve as a handle for further chemical modifications, enabling the synthesis of derivatives with enhanced pharmacological properties.

Recent studies have highlighted the importance of imidazo[1,2-apyridine] derivatives in drug discovery. These compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The structural versatility of this scaffold allows for the design of molecules that can interact with multiple targets, providing a strategic advantage in the development of multitarget drugs.

The synthesis of 8-Benzoyl-6-nitroimidazo1,2-apyridine involves a multi-step process that requires precise control over reaction conditions. The introduction of the nitro group at the 6-position and the benzoyl group at the 8-position are critical steps that determine the final properties of the compound. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to achieve high yields and purity.

In terms of biological activity, 8-Benzoyl-6-nitroimidazo1,2-apyridine has shown promise in preclinical studies. Its ability to inhibit specific enzymes and receptors has been demonstrated in vitro, suggesting potential therapeutic applications. For instance, it has been found to interact with enzymes involved in signal transduction pathways relevant to cancer progression. This interaction could lead to the development of novel anticancer agents that target key pathways involved in tumor growth and survival.

The benzoyl group in 8-Benzoyl-6-nitroimidazo1,2-apyridine also contributes to its pharmacological profile by enhancing lipophilicity and improving oral bioavailability. These properties are crucial for drug candidates that require systemic delivery. Additionally, the nitro group can be reduced to an amine under specific conditions, providing another avenue for structural diversification and fine-tuning of biological activity.

Computational studies have been instrumental in understanding the binding mode of 8-Benzoyl-6-nitroimidazo1,2-apyridine with its target proteins. Molecular docking simulations have revealed that this compound can bind effectively to enzymes such as kinases and phosphodiesterases. These interactions are mediated by hydrogen bonding networks involving key amino acid residues on the protein surface. Such insights have guided the optimization of lead compounds towards higher affinity and selectivity.

The development of 8-Benzoyl-6-nitroimidazo1,2-apyridine as a drug candidate is part of a broader effort to discover novel therapeutics using advanced chemical biology approaches. The integration of high-throughput screening (HTS) technologies with structure-based drug design has accelerated the identification of promising hits. Furthermore, biocatalytic methods have been explored to improve synthetic efficiency and sustainability.

Future research directions include exploring analogs of 8-Benzoyl-6-nitroimidazo1,2-apyridine that exhibit improved pharmacokinetic profiles or enhanced target specificity. The use of fragment-based drug design (FBDD) strategies could provide new insights into optimizing this scaffold for therapeutic applications. Additionally, investigating the mechanism of action through biochemical assays will be crucial for understanding how this compound modulates biological pathways.

The significance of 8-Benzoyl-6-nitroimidazo1,2-apyridine extends beyond its immediate applications in drug discovery. It serves as a valuable building block for synthesizing more complex molecules with tailored properties. The lessons learned from its development can be applied to other heterocyclic scaffolds, fostering innovation in medicinal chemistry.

In conclusion,8-Benzoyl-6-nitroimidazo1,2-apyridine represents a compelling example of how structural diversity can lead to novel bioactive compounds. Its unique combination of functional groups makes it a versatile tool for medicinal chemists seeking to develop new therapeutic agents. As research continues to uncover new applications for this compound,929972-27-0, it is likely to remain at the forefront of pharmaceutical innovation.

929972-27-0 (8-Benzoyl-6-nitroimidazo1,2-apyridine) Related Products

- 1806815-63-3(2-Amino-4-(difluoromethyl)-5-hydroxy-3-methylpyridine)

- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)

- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)

- 859661-46-4((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)

- 1785240-89-2(3-Bromo-2-[(methylamino)methyl]phenol)

- 109205-43-8(1-((2R,6S)-6-(Hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1h,3h)-dione)

- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)

- 1339583-76-4((3-Fluoro-5-methylthiophen-2-yl)(o-tolyl)methanol)

- 1361680-47-8(4-(2,5-Dichlorophenyl)-2,3-difluoropyridine)

- 866848-25-1(3-(4-tert-butylbenzenesulfonyl)-N-(3,4-dimethylphenyl)-1,2,3triazolo1,5-aquinazolin-5-amine)